![molecular formula C20H22ClN3O2 B5545366 methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical entities to the final complex structure. For instance, the preparation of structurally related piperazine derivatives has been detailed, showcasing the steps involved in achieving the desired chemical structure, which could provide insights into the synthesis of methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate (H. Bi, 2014).
Molecular Structure Analysis
X-ray crystallography studies offer detailed insights into the molecular structure of similar compounds. For example, research on the crystal structures of related triazenes has provided valuable information on conformational preferences and molecular packing, which are critical for understanding the molecular structure of methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate (Vanessa Renee Little et al., 2008).
Chemical Reactions and Properties
The chemical behavior of piperazine-based compounds under various conditions can be indicative of the reactions and properties of methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate. Studies on the reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines with secondary amines provide insights into possible reaction pathways and the influence of functional groups on chemical reactivity (M. Siddiqui & M. Stevens, 1974).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are essential for compound characterization. While specific data on methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate may not be available, the study of related compounds, like the insecticidal principle from Piper guanacastensis, provides a basis for understanding the physical properties that could be expected (R. Pereda-Miranda et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for comprehending a compound's chemical nature. Research on the synthesis and molecular docking study of benzamides as Alzheimer's therapeutic agents offers insights into the chemical properties and potential reactivity patterns of compounds with similar structural features (G. Hussain et al., 2016).
Scientific Research Applications
X-ray Crystallographic Study
A study on the crystal structures of related triazenes, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, highlighted their structural characteristics. The study provided insights into the conformational preferences of these compounds, which are essential for understanding their reactivity and interaction with biological targets (Little, Jenkins, & Vaughan, 2008).
Antimicrobial Activities
Research on the synthesis of new 1,2,4-triazole derivatives, including modifications using methyl piperazine, demonstrated significant antimicrobial activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Antiparasitic Activity
Compounds derived from Piper species, including benzoic acid derivatives similar in structural complexity to the compound , showed promising antiparasitic activities against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. These findings suggest potential applications in treating parasitic infections (Flores et al., 2008).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the compound , were synthesized and evaluated for their anti-acetylcholinesterase activity. The study revealed potent inhibitors, suggesting applications in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antiproliferative Effect
Research into novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrated significant antiproliferative effects on human leukemic cells. These findings indicate the compound's potential utility in cancer therapy (Sharath Kumar et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-20(25)18-6-2-16(3-7-18)14-22-24-12-10-23(11-13-24)15-17-4-8-19(21)9-5-17/h2-9,14H,10-13,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPQWYPALEBDS-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate |
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